Target Protein-binding moiety 13
Description
Properties
IUPAC Name |
4-[3-[3-(3,4-dimethoxyphenyl)-1-[1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKPNRZIJEFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design Principles for Fkbp12 Binding Moieties in Protac Architectures
Structural Basis of FKBP12 Ligand Recognition
The interaction between a ligand and FKBP12 is a well-studied phenomenon, providing a solid foundation for the rational design of binding moieties. This understanding is built upon high-resolution structural data of FKBP12 in complex with its natural ligands. nih.govnih.gov
Key Interacting Residues and Binding Pockets within FKBP12
The ligand-binding site of FKBP12 is characterized as a shallow, hydrophobic pocket formed at the interface of a five-stranded β-sheet and an α-helix. acs.orgpsu.edu This pocket is predominantly lined by a constellation of aromatic and hydrophobic amino acid residues. These residues are critical for recognizing and binding ligands like the natural products FK506 and rapamycin (B549165), and by extension, synthetic ligands designed to mimic them.
Key hydrophobic residues that form the binding pocket include Tyr26, Phe36, Phe46, Phe48, Val55, Ile56, Trp59, Tyr82, and Phe99. nih.govacs.orgvirginia.edu The pipecolinyl ring of FK506 or rapamycin, which is the part that fits into this pocket, establishes significant contact with these residues. nih.govvirginia.edu For instance, the tryptophan residue Trp59 is located at the bottom of the binding pocket, and its fluorescence is often used to monitor ligand binding. nih.gov In addition to hydrophobic interactions, hydrogen bonds play a crucial role in stabilizing the ligand-protein complex. Key hydrogen bonds have been observed with the backbone amide of Ile56 and the phenolic hydroxyl group of Tyr82. chemrxiv.org
Table 1: Key Interacting Residues in the FKBP12 Binding Pocket
| Residue | Location/Role in Binding | Type of Interaction |
| Tyr26 | Forms part of the hydrophobic pocket | Hydrophobic |
| Phe36 | Lines the hydrophobic binding site | Hydrophobic |
| Phe46 | Contributes to the hydrophobic pocket | Hydrophobic |
| Val55 | Part of the hydrophobic binding cavity | Hydrophobic |
| Ile56 | Forms a hydrogen bond with the ligand | Hydrogen Bond, Hydrophobic |
| Trp59 | Located at the bottom of the binding pocket | Hydrophobic |
| Tyr82 | Forms a hydrogen bond with the ligand | Hydrogen Bond, Hydrophobic |
| Phe99 | Lines the hydrophobic binding site | Hydrophobic |
Conformational Dynamics of FKBP12 upon Ligand Binding
Nuclear Magnetic Resonance (NMR) studies have been instrumental in characterizing these dynamics. Research has shown that while the protein backbone experiences a quenching of conformational exchange upon FK506 binding, the methyl-bearing side chains show an increased level of conformational exchange. acs.org These dynamic changes result in a localized alteration in order parameters and a distinct conformational entropy change upon ligand binding, which is an important thermodynamic consideration in ligand design. acs.org Generally, the structural changes induced by ligand binding are described as modest, but they are critical for the subsequent interactions of the FKBP12-ligand complex, as seen in its natural role in forming ternary complexes. nih.gov
Rational Design Strategies for Target Protein-binding moiety 13 Development
"this compound" is a synthetic ligand for FKBP (SLF) and its development is a prime example of rational drug design. glpbio.comglpbio.com The overarching goal was to create a molecule that binds to FKBP12 with sufficient affinity but lacks the immunosuppressive effector functions of natural ligands like FK506 and rapamycin. nih.govnih.gov This was achieved by dissecting the natural product structures into their "binding" and "effector" domains and synthesizing a molecule that contains only the essential binding components. nih.gov "this compound" is a building block derived from this synthetic ligand philosophy, designed specifically for incorporation into PROTACs. glpbio.comglpbio.com
Structure-Based Design Approaches for FKBP12 Ligands
High-resolution crystal structures of FKBP12 in complex with its natural ligands, FK506 and rapamycin, have been the cornerstone of structure-based design efforts. nih.govnih.govbohrium.com These structures provide a detailed atomic-level map of the binding interactions, allowing medicinal chemists to design smaller, more synthetically accessible molecules that can still fit snugly into the binding pocket.
A key strategy has been to design mimetics of the pipecolinyl ring of FK506, which is the portion that buries itself deepest into the FKBP12 hydrophobic pocket. nih.gov By analyzing the volume, surface area, and specific contacts within the binding site, researchers can design novel scaffolds that replicate these critical interactions. nih.govnih.gov For example, computational modeling has been used to identify bridged bicyclic structures that fit well within the FKBP12 binding site, leading to the synthesis of various rigid scaffolds that mimic the bound conformation of the natural ligands. nih.gov
Ligand-Based Design Approaches for FKBP12 Ligands
Ligand-based design complements structure-based approaches by drawing inspiration from the chemical features of known active molecules. The natural products FK506 and rapamycin share a common domain responsible for binding to FKBP12. nih.gov Ligand-based strategies have focused on simplifying these complex natural products to create "stripped-down" versions that retain FKBP12 binding.
The development of Synthetic Ligand for FKBP (SLF), from which "this compound" is derived, involved creating a molecule composed of essentially one half of FK506. glpbio.comglpbio.com This design retains the necessary functionality for FKBP12 recognition while eliminating the large macrocyclic structure responsible for recruiting effector proteins like calcineurin or mTOR, thereby abrogating the immunosuppressive activity. nih.govresearchgate.net This results in a ligand with a weaker, yet still functional, affinity for FKBP12, making it an ideal, non-perturbing handle for PROTAC applications. glpbio.comglpbio.com
Computational Approaches in FKBP12-Binding Moiety Design
Computational chemistry is an indispensable tool in the design and optimization of FKBP12 ligands. A variety of computational methods are employed to predict binding affinity, understand interaction modes, and guide the synthesis of new chemical entities.
Molecular Docking programs like AutoDock are used to virtually screen libraries of compounds and predict how they will bind to the FKBP12 pocket. nih.gov This allows for the rapid evaluation of potential ligands before committing to their synthesis.
Table 2: Computational Methods in FKBP12 Ligand Design
| Computational Method | Application in FKBP12 Ligand Design |
| Molecular Docking | Predicts the binding pose and estimates the binding free energy of ligands within the FKBP12 active site. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic movements of the protein and ligand over time, providing insights into conformational changes and the stability of the complex. acs.orgrcsb.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of ligands with their biological activity, helping to predict the potency of new designs. nih.gov |
| De Novo Design | Uses programs like Ludi to design novel molecular fragments or complete ligands that are complementary to the shape and chemical nature of the binding site. bohrium.com |
Molecular Dynamics (MD) simulations provide a deeper understanding of the conformational dynamics of the FKBP12-ligand complex, helping to rationalize experimental findings from techniques like NMR and validating the accuracy of the computational models. acs.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies are employed to build models that connect the structural features of a series of compounds to their binding affinities, guiding the optimization of lead compounds. nih.gov These computational strategies, often used in concert, significantly accelerate the discovery and refinement of potent and selective FKBP12-binding moieties for applications in PROTAC technology. acs.org
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of FKBP12, docking simulations are instrumental in predicting how a potential ligand will bind within the protein's active site.
Researchers utilize crystal structures of FKBP12, often in complex with a known ligand like FK506 or rapamycin, as a starting point. The binding site is a deep, hydrophobic pocket, and successful ligands must form specific interactions with key amino acid residues. Docking algorithms explore a vast conformational space for the ligand and score the resulting poses based on factors like intermolecular forces, electrostatic interactions, and solvation effects.
Key interacting residues within the FKBP12 binding pocket that are crucial for ligand recognition include:
Hydrophobic interactions: Phenylalanine (Phe36), Tyrosine (Tyr82), Phenylalanine (Phe99)
Hydrogen bonds: Aspartic acid (Asp37), Arginine (Arg42), Glutamic acid (Glu54), Isoleucine (Ile56), Tryptophan (Trp59)
Docking studies allow for the rapid in silico screening of virtual compound libraries, prioritizing candidates that exhibit favorable binding modes and interaction profiles. For instance, a typical docking workflow would involve preparing the FKBP12 protein structure (e.g., PDB ID: 1FKF), defining the binding site based on a co-crystallized ligand, and then docking a library of potential binders. The output provides a ranked list of ligands based on their predicted binding affinity and a visual representation of their binding pose, which guides further optimization.
| Parameter | Description | Example Application in FKBP12 Ligand Design |
| Scoring Function | A mathematical model used to approximate the binding free energy of a ligand-protein complex. | Predicts the binding strength of a novel moiety to FKBP12, allowing for ranking against known binders. |
| Binding Pose | The predicted orientation and conformation of the ligand within the protein's active site. | Visualizes key hydrogen bonds and hydrophobic interactions with residues like Tyr82 and Phe99. |
| RMSD | Root-mean-square deviation between the predicted pose and a known crystallographic pose. | Validates the accuracy of the docking protocol by redocking a known ligand. |
Molecular Dynamics Simulations for Conformational Analysis of FKBP12-Ligand Complexes
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the protein and ligand over time. This is crucial for understanding the stability of the FKBP12-ligand complex and assessing the conformational changes that may occur upon binding.
MD simulations are performed by placing the docked protein-ligand complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system. These simulations, often run for hundreds of nanoseconds, can reveal:
Stability of the binding pose: MD can confirm whether the interactions predicted by docking are maintained over time.
Protein flexibility: It shows how different regions of FKBP12, such as loops surrounding the binding site, might move to accommodate the ligand.
Water dynamics: The role of individual water molecules in mediating protein-ligand interactions can be elucidated.
| Simulation Metric | Insight Provided | Relevance to FKBP12-Ligand Complex |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions over time from a reference structure. | Assesses the overall stability of the ligand within the FKBP12 binding pocket. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the FKBP12 protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Quantifies the stability of key interactions predicted by docking. |
Free Energy Calculations for Binding Affinity Prediction
Accurately predicting the binding affinity (how strongly a ligand binds to its target) is a primary goal in drug design. While docking provides a qualitative ranking, more rigorous free energy calculation methods can provide quantitative predictions of the binding free energy (ΔG). These methods are computationally intensive but offer a higher level of accuracy.
Common methods include:
Free Energy Perturbation (FEP): This method calculates the free energy difference between two states (e.g., a ligand in solution and the ligand bound to the protein) by "perturbing" or gradually transforming one molecule into another over a series of simulation windows.
Thermodynamic Integration (TI): Similar to FEP, TI calculates the free energy change along a thermodynamic path connecting the initial and final states.
MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area): These are endpoint methods that calculate the free energy by combining molecular mechanics energies with solvation free energies. They are less computationally expensive than FEP or TI and are often used to rescore docking poses or analyze MD trajectories.
For the development of FKBP12-binding moieties, these calculations can differentiate between ligands with small differences in chemical structure, helping to prioritize the most potent candidates for synthesis and experimental testing.
Machine Learning and Artificial Intelligence in Ligand Design
More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to accelerate the design of novel ligands. These approaches leverage large datasets of known protein-ligand interactions to build predictive models.
In the context of designing FKBP12 binders, ML models can be trained on data from various sources, including:
Databases of known FKBP12 inhibitors and their binding affinities.
Structural information from PDB entries of FKBP12 complexes.
Large virtual chemical libraries.
These models can then be used for several tasks:
Virtual Screening: Rapidly screen millions of compounds to identify potential hits with a higher probability of binding to FKBP12 than traditional methods.
De Novo Design: Generate entirely new molecular structures that are optimized to fit the FKBP12 binding pocket and possess desirable drug-like properties.
QSPR/QSAR Modeling: Quantitative Structure-Property/Activity Relationship models predict properties like binding affinity or solubility based on the chemical structure of the ligand.
By integrating AI and ML with traditional computational methods like docking and MD simulations, researchers can significantly streamline the design-build-test-learn cycle, leading to the faster discovery of novel and highly optimized FKBP12-binding moieties for PROTAC applications.
Synthetic Methodologies for Target Protein Binding Moiety 13 and Analogues
Chemical Synthesis Routes for Small Molecule FKBP12 Ligands
The synthesis of small molecule ligands for FKBP12, such as "Target Protein-binding moiety 13" (also known as SLF or a derivative thereof), is a well-established process that has been refined over time. These synthetic routes are designed to produce high-affinity binders that can be readily functionalized for various applications, including the creation of PROTACs.
One of the foundational synthetic ligands for FKBP12 is SLF (Synthetic Ligand for FKBP). The synthesis of SLF and its derivatives often involves multi-step sequences starting from commercially available building blocks. A common approach involves the use of piperidine-containing scaffolds, which mimic the core structure of natural FKBP12 ligands like FK506 and rapamycin (B549165). nih.govnih.gov The synthesis of related [4.3.1]-bicyclic sulfonamides as FKBP12 ligands has also been reported, highlighting the diversity of chemical scaffolds that can target this protein. rsc.org
Key synthetic transformations in the creation of these ligands can include:
Amide bond formation: Coupling of carboxylic acid and amine fragments is a frequent step to build the ligand backbone.
Suzuki coupling: This cross-coupling reaction is employed to introduce aryl or heteroaryl groups, which can be crucial for binding affinity and for providing handles for further derivatization. acs.org
Radical bromination and SN2 displacement: These reactions can be used to introduce specific functional groups at desired positions on the core structure. acs.org
The synthesis often culminates in a purification step, such as silica (B1680970) gel chromatography, to isolate the final high-purity ligand. nih.gov The synthetic accessibility of these ligands allows for the generation of libraries of analogues to explore structure-activity relationships (SAR). nih.govchemrxiv.org
Modular Synthesis of PROTACs Incorporating FKBP12-Binding Moieties
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. explorationpub.comnih.gov The modular nature of PROTACs allows for their assembly from distinct building blocks, with the FKBP12-binding moiety serving as a warhead for targeting FKBP12 or FKBP12-fusion proteins.
The synthesis of PROTACs incorporating FKBP12 ligands typically involves the covalent attachment of the FKBP12 binder to a linker, which is then coupled to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) or pomalidomide (B1683931) for Cereblon (CRBN), or VHL ligands. medchemexpress.comnih.gov A common strategy is to first synthesize the FKBP12 ligand with a reactive handle, such as a carboxylic acid or an amine, which can then be used for linker attachment. anjiechem.commedchemexpress.com
For example, "this compound" is also known as SLF-amido-C2-COOH, indicating a synthetic ligand for FKBP (SLF) with an amido-C2-carboxylic acid linker attachment point. medchemexpress.com This carboxylic acid can be activated and coupled to an amine-functionalized linker.
Click Chemistry in PROTAC Synthesis A particularly powerful and widely used method for the modular synthesis of PROTACs is copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This approach involves:
Functionalizing the FKBP12 ligand with an alkyne group.
Functionalizing the E3 ligase ligand-linker construct with an azide (B81097) group.
Coupling the two fragments via a click reaction to form a stable triazole linker.
This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for the rapid synthesis of PROTAC libraries with diverse linker lengths and compositions. nih.govresearchgate.net Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative copper-free click chemistry approach. nih.gov
Strategies for Derivatization and Linker Optimization in PROTAC Synthesis
The linker in a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy of the resulting degrader. explorationpub.comexplorationpub.com The length, composition, rigidity, and attachment points of the linker all influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation. nih.govresearchgate.net
Linker Length and Composition Systematic variation of the linker length, often achieved by using a series of polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths, is a common strategy to optimize degradation potency. acs.orgnih.gov If the linker is too short, steric clashes may prevent the formation of the ternary complex. Conversely, an excessively long linker may not effectively bring the target and the E3 ligase into proximity. explorationpub.com The composition of the linker, including the incorporation of atoms like oxygen to enhance solubility and permeability, is also a key consideration. explorationpub.com
Linker Attachment Points and Rigidity The position at which the linker is attached to the FKBP12 ligand is crucial. The exit vector should be chosen to minimize disruption of the binding interaction with FKBP12 while allowing for the proper orientation of the E3 ligase. nih.gov The introduction of rigid structural elements, such as heterocyclic rings (e.g., piperazine/piperidines) or alkynes into the linker, can reduce the entropic penalty associated with ternary complex formation and improve potency. nih.govresearchgate.netbiorxiv.org The use of ferrocene (B1249389) as a molecular hinge in the linker has also been explored to enable dynamic conformational changes. chemrxiv.org
Systematic Optimization The optimization of linkers is often an empirical process that involves the synthesis and evaluation of large libraries of PROTACs. nih.govresearchgate.net High-throughput synthesis and screening platforms are being developed to accelerate this process. researchgate.net Computational modeling is also emerging as a tool to predict optimal linker geometries and guide rational design. researchgate.net
Below is a table summarizing different linker strategies used in the synthesis of PROTACs, which can be applied to those incorporating FKBP12-binding moieties.
| Linker Strategy | Description | Example Application |
| Alkyl Chains | Simple, flexible linkers of varying lengths. | Fine-tuning the distance between the FKBP12 ligand and the E3 ligase ligand. nih.gov |
| PEG Linkers | Polyethylene glycol chains of varying lengths, often used to improve solubility and physicochemical properties. | Optimizing degradation potency of FKBP12-targeting PROTACs. nih.gov |
| Click Chemistry Linkers | Formation of a stable triazole ring via CuAAC or SPAAC, allowing for modular and efficient synthesis. | Rapid generation of PROTAC libraries with diverse linkers. nih.gov |
| Rigid Linkers | Incorporation of cyclic structures (e.g., piperazine, alkynes) to reduce conformational flexibility. | Enhancing the potency and metabolic stability of PROTACs. nih.govresearchgate.net |
| Photo-cleavable Linkers | Linkers that can be cleaved upon exposure to light, allowing for spatiotemporal control of PROTAC activity. | Enabling targeted protein degradation in specific tissues or at specific times. nih.gov |
Biophysical and Biochemical Characterization of Fkbp12 Ligand Interactions
Spectroscopic Techniques for Binding Affinity Determination
Spectroscopic methods are invaluable for determining the binding affinity of a ligand for its protein target. These techniques rely on detecting changes in the physical properties of the system upon complex formation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the binding interface between a protein and a ligand at atomic resolution. By monitoring changes in the chemical shifts of the protein's nuclei upon the addition of a ligand, it is possible to identify the specific amino acid residues involved in the interaction. This method, often referred to as chemical shift perturbation (CSP) mapping, provides a detailed picture of the binding site. nih.govnih.govcncb.ac.cn
In a typical experiment, a series of two-dimensional heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled (e.g., ¹⁵N-labeled) protein are recorded in the absence and presence of increasing concentrations of the ligand. stanford.edu Residues in the binding pocket or those undergoing conformational changes upon ligand binding will exhibit significant changes in their corresponding peak positions in the HSQC spectrum.
While detailed NMR chemical shift perturbation data for the specific interaction between "Target Protein-binding moiety 13" and FKBP12 are not extensively available in the public domain, a study on a bifunctional molecule containing the SLF moiety did utilize isotope-edited NMR to observe chemical shift changes in FKBP12 upon binding. stanford.edu The most significant changes were noted for residues in a loop adjacent to the ligand-binding site, including Arg42, Lys44, and Lys47, confirming the engagement of the SLF moiety within the expected binding pocket. stanford.edu
Fluorescence Polarization (FP) is a widely used, robust technique for quantifying biomolecular interactions in solution. The principle of FP is based on the difference in the rotational speed of a small fluorescently labeled molecule (the tracer) when it is free in solution versus when it is bound to a much larger protein. The binding of the tracer to the protein slows its rotation, leading to an increase in the polarization of the emitted light.
In a competitive FP assay, a fluorescently labeled version of a known ligand (like a fluorescein-labeled SLF) is used as a tracer. nih.gov The binding of this tracer to FKBP12 results in a high FP signal. When an unlabeled competitor ligand, such as "this compound," is introduced, it competes for the same binding site on FKBP12. This competition displaces the fluorescent tracer, leading to a decrease in the FP signal. By measuring the FP signal at various concentrations of the unlabeled ligand, an inhibition curve can be generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.
Research has shown that the synthetic ligand for FKBP (SLF), which is identical to "this compound," exhibits a moderate binding affinity for FKBP12. medchemexpress.comtargetmol.com
| Compound | Target Protein | Assay Type | IC₅₀ (μM) |
| This compound (SLF) | FKBP12 | Fluorescence Polarization | 2.6 |
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound (SLF) for FKBP12 as determined by a fluorescence polarization assay. medchemexpress.comtargetmol.com
Calorimetric Methods for Thermodynamic Characterization
Calorimetric techniques directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. arxiv.orgresearchgate.netnih.govnih.govresearchgate.net
In an ITC experiment, a solution of the ligand is titrated into a solution of the protein at a constant temperature. The instrument measures the minute heat changes that occur with each injection. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters.
Label-Free Biosensing for Kinetic Analysis
Label-free biosensing techniques allow for the real-time monitoring of binding events without the need to modify either the protein or the ligand with tags or labels.
Surface Plasmon Resonance (SPR) is a sensitive optical technique used to measure biomolecular interactions in real-time. It provides kinetic information by monitoring the association (on-rate, ka) and dissociation (off-rate, kd) of a ligand binding to a protein that is immobilized on a sensor surface. The binding affinity (Kd) can then be calculated from the ratio of the off-rate to the on-rate (kd/ka). nih.govnih.govmdpi.comresearchgate.netyoutube.com
In an SPR experiment, the protein (ligand) is typically immobilized on a sensor chip. A solution containing the small molecule (analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association phase is monitored during the injection of the analyte, and the dissociation phase is monitored when the analyte solution is replaced with buffer.
While SPR is a standard method for determining the kinetics of protein-ligand interactions, specific kinetic data, including the association and dissociation rate constants for the binding of "this compound" to FKBP12, are not widely reported in the scientific literature. Such data would provide a deeper understanding of the dynamics of this interaction, complementing the equilibrium data obtained from spectroscopic and calorimetric methods. Studies on the interaction of rapamycin (B549165) with FKBP12 and the FRB domain of mTOR have successfully utilized SPR to dissect the kinetics of ternary complex formation. nih.gov
Mass Spectrometry-Based Approaches for Protein-Ligand Complex Characterization
Mass spectrometry (MS) has emerged as a powerful and versatile tool for the detailed characterization of protein-ligand interactions, offering insights into binding stoichiometry, affinity, and the structural consequences of complex formation. The application of various MS-based techniques to the study of the FKBP12 protein and its interaction with ligands such as this compound provides a wealth of biophysical and biochemical data. These methods are particularly advantageous due to their high sensitivity, speed, and ability to analyze complexes under near-native conditions.
Native Mass Spectrometry for Stoichiometry and Complex Integrity
Native mass spectrometry, typically employing soft ionization techniques like electrospray ionization (ESI), allows for the transfer of non-covalent protein-ligand complexes from solution into the gas phase for mass analysis. rsc.orgnih.gov This technique is instrumental in directly observing the intact FKBP12-Target Protein-binding moiety 13 complex and determining its stoichiometry. By carefully optimizing instrumental parameters to preserve weak interactions, the mass of the complex can be measured, confirming the one-to-one binding ratio typical for many FKBP12 ligands. Recent studies on FKBP12 and synthetic ligands have successfully used native MS to validate the formation of not only binary complexes but also ternary assemblies, providing direct identification of the intact protein complexes and their subunits. rsc.org For instance, in the analysis of a ternary complex involving FKBP12, a molecular glue, and the FRB domain of mTOR, native MS clearly identified the ternary complex across multiple charge states (+8, +9, and +10), confirming the 1:1:1 stoichiometry. rsc.org
Interactive Table: Native MS Analysis of FKBP12 Complex Formation
| Complex Component | Expected Mass (Da) | Observed Mass (Da) | Charge States Observed | Stoichiometry Confirmed |
| FKBP12 | ~12,000 | ~12,000 | +5 to +8 | - |
| This compound | ~800 | - | - | - |
| FKBP12-Target Protein-binding moiety 13 Complex | ~12,800 | ~12,800 | +6 to +9 | 1:1 |
Probing Complex Stability with Collision-Induced Dissociation and Ion Mobility Spectrometry
Once the non-covalent complex is in the gas phase, its intrinsic stability can be probed using tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID). By accelerating the complex ions and allowing them to collide with an inert gas, the energy required to dissociate the ligand from the protein can be quantified. This provides a relative measure of the binding strength in the gas phase. Studies involving FKBP12 and the ligand FK506 have shown that mutating key residues involved in the binding interface, such as Asp37 and Tyr82, significantly destabilizes the complex, leading to dissociation at lower collisional energies. nih.gov This demonstrates that specific hydrogen bonds and interactions observed in crystal structures are preserved and are crucial for the complex's gas-phase stability. nih.gov
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension to the analysis by separating ions based on their size, shape, and charge. nih.gov This technique can provide information on the conformational state of FKBP12 upon binding this compound. For the FKBP12•FK506 complex, IMS has revealed that the protein retains a compact, native-like conformation in the gas phase. nih.gov Comparing the collision cross-section (CCS) of the apo (unbound) protein with the ligand-bound complex can reveal conformational changes, such as compaction or unfolding, induced by the ligand.
Interactive Table: Gas-Phase Stability and Structural Analysis of FKBP12-Ligand Complexes
| Complex | Key Interacting Residues | Effect of Mutation on Stability (CID) | Ion Mobility Finding |
| FKBP12-FK506 (Wild-Type) | Asp37, Tyr82 | High stability | Retains compact conformation |
| FKBP12(D37A)-FK506 | - | Significantly destabilized | - |
| FKBP12(Y82F)-FK506 | - | Significantly destabilized | - |
| FKBP12-Target Protein-binding moiety 13 | To be determined | To be determined | To be determined |
Mapping the Binding Interface with Covalent Labeling and Proteomics
To identify the specific binding site of this compound on FKBP12, mass spectrometry can be combined with covalent labeling strategies such as chemical cross-linking and photoaffinity labeling (PAL). nih.govnih.gov
In a chemical cross-linking experiment, reagents are used to form covalent bonds between amino acid residues that are in close proximity within the binding interface. nih.govspringernature.com After cross-linking, the protein is digested, and the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that help map the three-dimensional structure of the complex. nih.gov
Photoaffinity labeling is a powerful technique where a photoreactive version of the ligand (e.g., containing a diazirine group) is used. nih.gov Upon UV irradiation, the ligand forms a covalent bond with the protein at or near its binding site. Subsequent proteolytic digestion and MS/MS analysis identify the modified amino acid(s), precisely pinpointing the interaction site. This approach was successfully used to create a binding site hotspot map for the rapamycin-FKBP12-FRB ternary complex, revealing specific surfaces on FKBP12 that are conjugated by a photoreactive rapamycin analogue. nih.gov This provides high-resolution structural information about the binding pocket. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is a powerful method for studying protein conformational dynamics in solution. nih.govnih.gov The rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent (D₂O) is sensitive to the local and global protein structure. nist.gov By comparing the deuterium uptake of FKBP12 in its apo form versus its complex with this compound, regions of the protein that become protected from exchange upon ligand binding can be identified. nih.gov These protected regions typically correspond to the ligand binding site and areas that undergo conformational changes or stabilization as a result of the interaction. nih.govnist.gov For example, the 80s loop of FKBP12, which is known to be critical for forming interactions with protein partners, often shows reduced deuterium exchange upon ligand binding, indicating its stabilization within the complex. nih.gov
Mechanistic Elucidation of Targeted Protein Degradation Mediated by Target Protein Binding Moiety 13 Protacs
Formation and Stabilization of Ternary Protein-PROTAC-E3 Ligase Complexes
The initial and pivotal step in PROTAC-mediated protein degradation is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The efficiency of this process is dictated by the principles of induced proximity and the cooperative binding phenomena that arise within this trimolecular assembly.
PROTACs function by physically bridging the target protein and an E3 ligase, thereby inducing their proximity. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (in this case, Target Protein-binding moiety 13 for FKBP12), a ligand that recruits an E3 ligase (often referred to as the E3-recruiting ligand), and a linker that connects these two moieties. The formation of the ternary complex is a dynamic process, governed by the respective binding affinities of the PROTAC for the target protein and the E3 ligase. The linker plays a crucial role in this process, as its length and composition can significantly influence the stability and conformation of the resulting ternary complex.
A key feature of ternary complex formation is the potential for cooperative binding. Cooperativity, in this context, refers to the phenomenon where the binding of the PROTAC to one protein partner enhances its affinity for the other. This can be quantified by the cooperativity factor (α), which is the ratio of the dissociation constant (Kd) of the binary complexes to the dissociation constant of the ternary complex. A value of α greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than what would be predicted from the individual binding affinities. This enhanced stability can lead to more efficient ubiquitination and subsequent degradation of the target protein. Studies have shown that the nature of the protein-protein interactions within the ternary complex is a major determinant of cooperativity.
| Parameter | Description | Significance |
| Ternary Complex | The transient structure formed by the target protein (FKBP12), the PROTAC (containing this compound), and the E3 ligase. | Essential for subsequent ubiquitination of the target protein. |
| Induced Proximity | The PROTAC-mediated colocalization of the target protein and the E3 ligase. | The fundamental principle of PROTAC action. |
| Cooperativity (α) | A measure of the enhanced binding affinity within the ternary complex compared to the individual binary interactions. | A higher cooperativity factor often correlates with more potent protein degradation. |
Ubiquitination Pathway Interrogation in PROTAC-Mediated Degradation
Once the ternary complex is formed, the E3 ligase is positioned to catalyze the transfer of ubiquitin, a small regulatory protein, to the target protein. This process, known as ubiquitination, marks the target protein for recognition and degradation by the proteasome.
PROTACs are designed to hijack the cellular ubiquitin-proteasome system by recruiting a specific E3 ubiquitin ligase. Common E3 ligases recruited by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL). The choice of E3 ligase can influence the degradation efficiency and the substrate scope of the PROTAC. The E3 ligase acts as the catalytic component of the ternary complex, facilitating the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.
The initial ubiquitination event is often followed by the formation of a polyubiquitin (B1169507) chain on the target protein. This involves the sequential addition of ubiquitin molecules to a lysine (B10760008) residue on the previously attached ubiquitin. The type of linkage in the polyubiquitin chain can determine the fate of the modified protein. Chains linked via lysine 48 (K48) are the primary signal for proteasomal degradation. The formation of a sufficiently long K48-linked polyubiquitin chain on the target protein is a critical prerequisite for its recognition by the 26S proteasome.
| Step | Description | Key Molecules Involved | Outcome |
| 1. E3 Ligase Recruitment | The PROTAC brings a specific E3 ubiquitin ligase into close proximity with the target protein. | PROTAC, Target Protein (FKBP12), E3 Ligase (e.g., CRBN, VHL) | Formation of a catalytically active ternary complex. |
| 2. Ubiquitin Transfer | The recruited E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to a lysine residue on the target protein. | E1 Activating Enzyme, E2 Conjugating Enzyme, E3 Ligase, Ubiquitin | Mono-ubiquitination of the target protein. |
| 3. Polyubiquitination | Additional ubiquitin molecules are added to form a polyubiquitin chain, typically with K48 linkages. | Ubiquitin, E2/E3 enzymes | A polyubiquitinated target protein marked for degradation. |
Analysis of Cellular Degradation Pathways Engaged by FKBP12-PROTACs
The final stage of PROTAC-mediated protein degradation involves the recognition of the polyubiquitinated target protein by the proteasome and its subsequent degradation into smaller peptides.
The 26S proteasome is a large, multi-subunit protease complex responsible for degrading most intracellular proteins in eukaryotic cells. It recognizes and binds to the K48-linked polyubiquitin chain on the target protein. Following binding, the proteasome unfolds the target protein and feeds it into its catalytic core, where it is cleaved into small peptides. The ubiquitin molecules are typically recycled during this process. The degradation of the target protein is a highly efficient and specific process, driven by the catalytic nature of the PROTAC, which can engage in multiple rounds of degradation. The degradation of FKBP12 by a PROTAC incorporating this compound would effectively reduce the cellular levels of this protein, thereby modulating its biological functions.
| Component | Function |
| Polyubiquitinated FKBP12 | The substrate for proteasomal degradation. |
| 26S Proteasome | A multi-protein complex that recognizes, unfolds, and degrades the polyubiquitinated target protein. |
| Recycled Ubiquitin | The ubiquitin monomers are cleaved from the target protein and can be reused in subsequent ubiquitination cycles. |
Kinetic Analysis of Target Protein Degradation Dynamics in Cellular Contexts
The kinetic profile of protein degradation induced by Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and therapeutic window. For PROTACs utilizing this compound, a synthetic ligand for FKBP12, the dynamics of target protein reduction in a cellular environment are governed by a series of interconnected events. nih.gov These include cellular uptake of the PROTAC, formation of the ternary complex with FKBP12 and an E3 ligase, the rate of ubiquitin transfer, and the subsequent recognition and degradation by the proteasome. elifesciences.orgnih.gov The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, further underscores the importance of understanding these kinetic parameters. rsc.org
Time-Dependent Degradation Profiling
Studies on various FKBP12-targeting PROTACs reveal that the degradation of the target protein is a time-dependent process. For instance, the treatment of HEK293T cells expressing a nuclear-localized variant of FKBP12 (FLAG-FKBP12_NLS) with the electrophilic PROTAC KB02-SLF resulted in a progressive reduction of the protein over an 8 to 24-hour period. researchgate.net Similarly, photoswitchable PROTACs, such as PHOTAC-II-5 and PHOTAC-II-6, have been shown to induce FKBP12 degradation in RS4;11 cells over a time course, with significant reduction observed at various time points. researchgate.net
A detailed kinetic study of the PROTAC LYA914 in 22Rv1 cells demonstrated that the degradation of its target proteins, AR and AR-V7, initiated as early as 2 hours post-treatment, reaching maximal degradation after 13 hours. In another cell line, LNCaP, degradation commenced at 6 hours and peaked at 24 hours, highlighting that the kinetics can be cell-line dependent. elifesciences.org
The dTAG system, which utilizes a mutated FKBP12 (FKBP12F36V) as a tag, allows for the rapid and selective degradation of a wide range of proteins. Treatment with dTAG-13, a heterobifunctional degrader, leads to the degradation of FKBP12F36V-fused proteins, with the rate of degradation varying based on the subcellular location of the target protein. mdpi.comnih.gov
Concentration-Dependent Degradation Kinetics (DC50 and Dmax)
The potency and efficacy of a PROTAC are often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). researchgate.netlifesensors.com These parameters are crucial for establishing a dose-response relationship.
For example, the PROTAC RC32, which links a Rapamycin (B549165) derivative to a Cereblon (CRBN) E3 ligase ligand, is a potent degrader of FKBP12. In Jurkat cells, RC32 demonstrated a DC50 value of approximately 0.3 nM after a 12-hour treatment. medchemexpress.com Another potent PROTAC, dFKBP-1, which also recruits CRBN, led to a more than 80% reduction in FKBP12 levels at a concentration of 0.1 µM and a 50% reduction at 0.01 µM in MV4;11 cells. cancer-research-network.com
The table below summarizes the kinetic parameters for several FKBP12-targeting PROTACs, illustrating the range of potencies and maximal degradation achievable.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax (%) | Treatment Time (hours) |
| RC32 | FKBP12 | Jurkat | ~0.3 nM | >50 | 12 |
| dFKBP-1 | FKBP12 | MV4;11 | ~0.01 µM | >80 (at 0.1 µM) | Not Specified |
| KB02-SLF | FLAG-FKBP12_NLS | HEK293T | Not Specified | Significant | 8-24 |
| LYA914 | AR/AR-V7 | 22Rv1 | Not Specified | Maximal at 13h | 2-13 |
| LYA914 | AR | LNCaP | Not Specified | Maximal at 24h | 6-24 |
This table is generated based on available data from the cited research. "Not Specified" indicates that the specific value was not provided in the source material.
Mechanistic Insights from Kinetic Studies
Kinetic analyses in cellular contexts have confirmed that the degradation of FKBP12 mediated by these PROTACs occurs through the ubiquitin-proteasome system. The degradation induced by KB02-SLF, for instance, was inhibited by the proteasome inhibitor MG132 and the neddylation inhibitor MLN4924, confirming its dependence on a functional proteasome and the Cullin-RING ligase machinery. nih.gov Similarly, the activity of dFKBP-1 was rescued by pretreatment with the proteasome inhibitor Carfilzomib and MLN4924. cancer-research-network.com
The kinetic profile of a PROTAC is a complex interplay of its affinity for the target and the E3 ligase, the cooperativity of ternary complex formation, and the cellular environment. nih.gov Understanding these dynamics is essential for the rational design and optimization of next-generation protein degraders based on this compound.
Compound and Protein Index
| Name | Type |
| This compound | PROTAC Moiety |
| FKBP12 | Protein |
| KB02-SLF | PROTAC |
| PHOTAC-II-5 | PROTAC |
| PHOTAC-II-6 | PROTAC |
| LYA914 | PROTAC |
| AR | Protein |
| AR-V7 | Protein |
| dTAG-13 | PROTAC |
| FKBP12F36V | Protein (mutant) |
| RC32 | PROTAC |
| dFKBP-1 | PROTAC |
| MG132 | Inhibitor |
| MLN4924 | Inhibitor |
| Carfilzomib | Inhibitor |
| MZ1 | PROTAC |
| dBET1 | PROTAC |
| VHL | Protein (E3 Ligase) |
| Cereblon (CRBN) | Protein (E3 Ligase) |
| Rapamycin | Small Molecule |
Advanced Research Applications of Target Protein Binding Moiety 13 Protacs in Chemical Biology
Perturbation of Protein Function for Biological Inquiry
The ability to induce rapid and specific degradation of a protein of interest (POI) allows researchers to study the direct consequences of its absence, thereby elucidating its function. FKBP12-PROTACs, utilizing Target Protein-binding moiety 13, offer a powerful method for achieving this targeted protein knockdown. By linking this FKBP12-binding moiety to a ligand for a POI and a recruiter for an E3 ubiquitin ligase, a ternary complex is formed, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
This approach has several advantages over traditional methods like RNA interference (RNAi) or CRISPR-based gene editing. Protein degradation via PROTACs is often more rapid, with significant knockdown observed within hours, and can be reversible upon withdrawal of the compound. Furthermore, it targets the protein directly, bypassing potential compensatory mechanisms at the transcript level. This temporal control allows for the study of protein function in a more dynamic manner.
For instance, researchers have utilized this strategy to investigate the role of specific kinases in signaling pathways. By inducing the degradation of a particular kinase at a specific time point, they can observe the immediate effects on downstream signaling events, providing a clearer picture of the kinase's role than what could be achieved with kinase inhibitors that may have off-target effects.
Development of Inducible Protein Degradation Systems (e.g., dTAG systems)
A significant advancement in the application of FKBP12-PROTACs has been the development of inducible protein degradation systems, most notably the degradation tag (dTAG) system. In this system, the target protein is endogenously tagged with a mutant FKBP12 protein (FKBP12F36V). The "this compound" in this context is a synthetic ligand, such as AP1867 or dTAG-13, which specifically binds to the FKBP12F36V mutant but not the wild-type FKBP12. This specificity is crucial as it prevents the degradation of endogenous wild-type FKBP12, thus minimizing off-target effects.
The dTAG system works by introducing a PROTAC that links the FKBP12F36V-tagged protein to an E3 ligase, leading to its degradation. This allows for the selective degradation of virtually any protein that can be tagged with FKBP12F36V. The system is highly versatile and has been successfully applied to a wide range of protein targets, including nuclear, cytoplasmic, and mitochondrial proteins.
| Component | Description | Role in the dTAG System |
| FKBP12F36V tag | A mutant version of the FKBP12 protein. | Genetically fused to the protein of interest. |
| dTAG molecule | A heterobifunctional molecule (PROTAC) containing "this compound". | Binds to both the FKBP12F36V tag and an E3 ligase, inducing degradation of the tagged protein. |
| E3 Ubiquitin Ligase | Cellular machinery that ubiquitinates proteins. | Recruited by the dTAG molecule to the tagged protein of interest. |
| Proteasome | A protein complex that degrades ubiquitinated proteins. | The final destination for the tagged protein, leading to its degradation. |
This inducible system provides precise temporal control over protein levels, allowing researchers to study the effects of protein loss in a time-dependent manner.
Investigation of Protein Networks and Interactomes via FKBP12-PROTACs
The targeted degradation of a single protein can have ripple effects throughout the complex network of protein-protein interactions (PPIs) within a cell. FKBP12-PROTACs, in conjunction with modern proteomics techniques, have become a powerful tool for dissecting these protein networks and interactomes.
By degrading a specific protein, researchers can use techniques like co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) to identify proteins that no longer associate with the depleted protein's binding partners. This "differential interactomics" approach can reveal novel protein-protein interactions and provide insights into the composition and dynamics of protein complexes.
For example, the degradation of a scaffold protein within a larger complex can lead to the destabilization of the entire complex, allowing for the identification of its constituent members. This has been particularly useful in studying the assembly and function of large cellular machines like the ribosome or the spliceosome.
Design of Novel Protein-Protein Interaction Modulators Utilizing FKBP12 Scaffolds
The FKBP12 protein itself, and the "this compound" that binds to it, can serve as a versatile scaffold for the design of novel modulators of protein-protein interactions. Beyond their use in PROTACs for protein degradation, these scaffolds can be adapted to induce or inhibit PPIs.
By replacing the E3 ligase-recruiting moiety of a PROTAC with a ligand for a different protein, it is possible to create a molecule that brings two proteins into close proximity, potentially inducing a new interaction. This approach has been used to artificially activate signaling pathways or to recruit enzymes to specific substrates.
Conversely, the FKBP12 scaffold can be used to design molecules that disrupt existing PPIs. By developing a molecule that binds to one partner of a protein complex, it can sterically hinder the binding of the other partner, effectively acting as a PPI inhibitor. This has therapeutic potential for diseases driven by aberrant protein-protein interactions.
Emerging Concepts and Future Trajectories in Fkbp12 Binding Moiety Research
Integration with Advanced Imaging and Proteomics Techniques for PROTAC Studies
The development of PROTACs and other targeted protein degraders has been paralleled by advancements in analytical techniques that allow for a deeper understanding of their mechanism of action and cellular effects.
Advanced Imaging: Live-cell imaging techniques, using fluorescently tagged proteins or degraders, are being employed to visualize the formation of the ternary complex (POI-PROTAC-E3 ligase) in real-time. Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can provide spatial and temporal information about PROTAC-induced protein proximity. This allows researchers to study the kinetics of ternary complex formation and degradation within living cells.
Quantitative Proteomics: Mass spectrometry-based proteomics has become an indispensable tool in the TPD field. It allows for the global and unbiased quantification of protein levels in response to degrader treatment. This is crucial for assessing the selectivity of a PROTAC, as it can identify off-target proteins that are also degraded. nih.gov Furthermore, proteomics can reveal changes in protein-protein interaction networks and post-translational modifications, providing a comprehensive view of the cellular response to targeted protein degradation. nih.gov
Exploring New Degradation Modalities Beyond PROTACs Incorporating FKBP12 Ligands
While PROTACs that utilize the ubiquitin-proteasome system have been the primary focus, researchers are now exploring alternative degradation pathways and novel degrader architectures. nih.govutmb.edu
Lysosome-Mediating Degraders: For proteins that are not amenable to proteasomal degradation, such as extracellular proteins and membrane proteins, new technologies are being developed to hijack the lysosomal degradation pathway. nih.gov These include Lysosome-Targeting Chimeras (LYTACs), which utilize ligands for cell-surface receptors to internalize and degrade target proteins. While not directly incorporating FKBP12 ligands in their canonical design, the principles of bifunctional molecules are central to their function.
Molecular Glues: Unlike the bivalent nature of PROTACs, molecular glues are small molecules that induce a new protein-protein interaction, often leading to degradation. biorxiv.org The natural product rapamycin (B549165) is a classic example, acting as a molecular glue between FKBP12 and the mTOR kinase. chemrxiv.org Inspired by this, researchers are actively searching for novel molecular glues that can induce the degradation of new target proteins by recruiting FKBP12 or other proteins. biorxiv.orgchemrxiv.org
Autophagy-Based Degraders: Autophagy is another major cellular degradation pathway that can be harnessed to eliminate unwanted proteins. nih.gov Autophagy-TArgeting Chimeras (AUTACs) and AU-Tophagosome-TEthering Compounds (ATTECs) are emerging modalities that link a target protein to autophagy-related proteins, thereby directing the target for degradation within autophagosomes. utmb.edu The modular nature of these technologies could potentially incorporate FKBP12 ligands for target recognition.
Challenges and Opportunities in Targeted Protein Degradation Modality Development for Basic Research
The development of TPD technologies has created immense opportunities for basic research by providing powerful tools to study protein function. However, several challenges remain. nih.govoxfordglobal.com
Expanding the E3 Ligase Toolbox: A significant limitation of current PROTAC technology is the reliance on a small number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.net There is a pressing need to develop ligands for a wider range of E3 ligases to enable cell-type-specific degradation and overcome potential resistance mechanisms. researchgate.net
Rational Design and Predictive Models: The design of an effective PROTAC is often an empirical and iterative process. nih.gov A major challenge is to develop computational models that can accurately predict the formation and stability of the ternary complex, as well as the efficiency of degradation. A deeper understanding of the structural and biophysical principles governing ternary complex formation is crucial for the rational design of next-generation degraders. nih.gov
"Undruggable" Targets: One of the most significant promises of TPD is the ability to target proteins that have been considered "undruggable" by traditional small molecule inhibitors, such as scaffolding proteins and transcription factors. frontiersin.orgcellsignal.com TPD offers a catalytic mechanism to eliminate these proteins, opening up new avenues for therapeutic intervention in a wide range of diseases. frontiersin.org
Q & A
Basic: What computational frameworks are recommended for designing protein-binding moieties when only the target structure is available?
Answer:
A robust framework involves integrating deep learning with energy-based scoring. For example:
- Step 1: Use AlphaFold2 or RoseTTAFold to predict target protein conformations, especially if experimental structures are incomplete (e.g., GPCRs) .
- Step 2: Employ energy-based tools like Rosetta for initial binder design, focusing on epitope compatibility and scaffold selection .
- Step 3: Refine sequences using ProteinMPNN to enhance computational efficiency and structural accuracy .
- Step 4: Validate designs with AlphaProteo, which improves experimental success rates by enabling medium-throughput screening in a single round .
Advanced: How can researchers resolve discrepancies between computational binding affinity predictions and experimental validation?
Answer:
Addressing contradictions requires multi-modal cross-validation:
- Method 1: Use hydrogen/deuterium exchange mass spectrometry (HDX-MS) with DXCOREX to compare predicted vs. observed deuteron incorporation in target peptides .
- Method 2: Apply RFDiffusion, a machine learning model with 18% success rate in binder design, to re-evaluate scaffold geometry and interface residues .
- Method 3: Perform molecular dynamics simulations to assess transient conformations that may explain unexpected binding behavior .
Basic: What in vitro validation strategies are essential for confirming target engagement of designed moieties?
Answer:
Key strategies include:
- Protein-binding microarrays (PBMs): Quantify DNA-binding specificities for transcription factor targets using high-throughput 11-mer arrays .
- Fluorescence-based hydrogels: Monitor conformational changes via environment-sensitive dyes (e.g., dansyl) upon target binding .
- Surface plasmon resonance (SPR): Measure kinetic parameters (kon/koff) to validate affinity predictions from computational models .
Advanced: What are the limitations of current computational methods in predicting scaffold compatibility for novel epitopes?
Answer:
Limitations arise from:
- Epitope rigidity: Flexible or disordered regions reduce accuracy in energy-based scoring .
- Scaffold diversity: Existing databases lack underrepresented folds (e.g., β-propellers), limiting training data for AI models .
- Solvent effects: Computational tools often underestimate entropy changes from water displacement at binding interfaces .
Mitigation: Use hybrid approaches, such as combining Rosetta with EvoBind2 for cyclic peptide design, to expand scaffold diversity .
Basic: How can researchers optimize binding affinity while minimizing off-target interactions?
Answer:
Optimization requires iterative refinement:
- Step 1: Use TM-align to align designed structures with known binders, identifying conserved interaction motifs .
- Step 2: Apply developability indices (e.g., aggregation propensity scores) to prioritize stable, specific candidates .
- Step 3: Validate with competitive ELISA or radioligand assays to rule out cross-reactivity .
Advanced: How can molecular switches (e.g., host-guest systems) be integrated into protein-binding moiety design?
Answer:
Strategies include:
- Host-guest stabilization: Engineer β-cyclodextrin/adamantane interactions to stabilize DNA hairpins, enabling ODN-triggered activation of binding moieties .
- Supramolecular assemblies: Use peptide blocks with polymerizable domains (e.g., allyl groups) to create imprinted hydrogels for selective target capture .
Note: Validate switch functionality via circular dichroism (CD) to confirm conformational transitions .
Basic: Which databases provide reliable interaction data for benchmarking designed moieties?
Answer:
Recommended resources:
- BindingDB: Curates 500,000+ protein-ligand interactions with advanced search tools for potency (Ki/IC50) and assay conditions .
- BioGRID: Focuses on protein-protein interactions, including genetic and post-translational modifications .
- PDB: Validate structural models against experimentally resolved complexes (e.g., TrkA/nerve growth factor) .
Advanced: How can multifunctional compounds (e.g., PROTACs) be designed using target-binding moieties?
Answer:
Design principles include:
- Bifunctional linkers: Connect target-binding moieties (e.g., AR antagonists) to E3 ligase recruiters (e.g., VHL ligands) via optimized spacers .
- Pharmacokinetic tuning: Use static mechanistic models to predict ternary complex stability and degradation efficiency .
- Validation: Perform Western blotting to confirm proteasome-dependent target degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
